N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, and an acetamide moiety attached to a chromen-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:
Synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid: This can be achieved through the condensation of 7-methyl-4-hydroxycoumarin with chloroacetic acid under basic conditions.
Formation of the acetamide: The acetic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 2,6-difluorobenzylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-yl moiety can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorobenzyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methyl group on the chromen-4-yl moiety.
N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is unique due to the presence of both the 2,6-difluorobenzyl and 7-methyl-2-oxo-2H-chromen-4-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3/c1-11-5-6-13-12(9-19(24)25-17(13)7-11)8-18(23)22-10-14-15(20)3-2-4-16(14)21/h2-7,9H,8,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUSGGAZWXUMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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